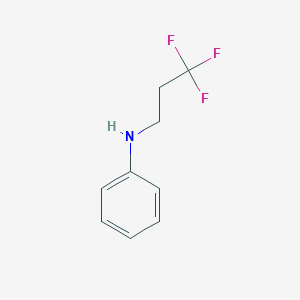

N-(3,3,3-trifluoropropyl)aniline

Description

N-(3,3,3-Trifluoropropyl)aniline (C₉H₁₀F₃N) is an aromatic amine featuring a trifluoropropyl (-CF₂CF₂CH₂-) group attached to the nitrogen of an aniline moiety. Its structure includes a benzene ring substituted with an amino group linked to a fluorinated alkyl chain. This compound is of interest due to the electron-withdrawing nature of the trifluoromethyl group, which enhances thermal stability and influences solubility and reactivity .

Properties

IUPAC Name |

N-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLPAFRXRSJJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-40-3 | |

| Record name | N-(3,3,3-trifluoropropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

From 3,3,3-Trifluoropropionic Acid and Aniline:

-

From Nitrobenzaldehydes:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents/Conditions | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta/para | 3-Nitro-N-(3,3,3-trifluoropropyl)aniline |

| Sulfonation | H₂SO₄ (fuming), 150°C | Para | Sulfonic acid derivative |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Para | 4-Halo-N-(3,3,3-trifluoropropyl)aniline |

The trifluoropropyl group directs substituents primarily to the para position due to its inductive electron-withdrawing effect, with minor meta orientation observed under certain conditions .

Amine Functional Group Reactions

The secondary amine undergoes typical nucleophilic reactions, though the trifluoropropyl group moderates reactivity.

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form stable amides:

Example :

This reaction preserves the trifluoropropyl group while enhancing solubility in organic solvents .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:

Example :

Steric hindrance from the trifluoropropyl group slows reaction kinetics compared to simpler anilines .

Oxidation

Controlled oxidation with agents like KMnO₄ in acidic media yields nitroso or azobenzene derivatives. Strong oxidative conditions (e.g., CrO₃) may cleave the aromatic ring, forming trifluoropropyl-containing carboxylic acids .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces nitro precursors to N-(3,3,3-trifluoropropyl)aniline. The trifluoropropyl group remains intact under standard reduction conditions .

Mechanistic Insights

-

Electronic Effects : The CF₃ group withdraws electrons via induction, reducing the amine’s basicity (pKa ~3–4) compared to aniline (pKa ~4.6) .

-

Steric Effects : The bulky trifluoropropyl group hinders reactions at nitrogen, requiring elevated temperatures or catalysts for acylation/alkylation .

-

Aromatic Ring Activation : The NH group donates electrons through resonance, but the CF₃ group counteracts this, leading to slower EAS than aniline .

Comparative Reactivity

| Property | N-(3,3,3-Trifluoropropyl)aniline | Aniline |

|---|---|---|

| Basicity (pKa) | ~3.5–4.0 | ~4.6 |

| Nitration Rate (Relative) | 0.1–0.3× | 1× |

| Acylation Yield | 70–85% | >95% |

The trifluoropropyl group’s electron-withdrawing nature and steric bulk significantly alter reactivity compared to unsubstituted aniline .

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

N-(3,3,3-trifluoropropyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its trifluoropropyl group enhances the lipophilicity and stability of the resulting molecules, making it valuable in medicinal chemistry and agrochemicals.

- Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the use of N-(3,3,3-trifluoropropyl)aniline as a precursor for synthesizing fluorinated pyrazoles and pyrimidines. The trifluoropropyl group was found to significantly influence the electronic properties and biological activity of the final compounds .

1.2 Peptide Synthesis

This compound has been utilized in peptide synthesis as a coupling reagent. Its high yielding capacity makes it suitable for both solid-phase and solution-phase synthesis. The presence of the trifluoropropyl group can enhance the solubility and stability of peptide chains .

Materials Science

2.1 Polymer Chemistry

N-(3,3,3-trifluoropropyl)aniline is involved in the production of advanced materials such as silsesquioxane-based polymers. These materials exhibit excellent thermal stability and chemical resistance due to the incorporation of fluorinated groups.

- Table 1: Properties of Silsesquioxane Polymers Derived from N-(3,3,3-Trifluoropropyl)aniline

| Property | Value |

|---|---|

| Thermal Stability | High (up to 300°C) |

| Chemical Resistance | Excellent |

| Solubility | Moderate |

This polymerization process leverages the unique properties of fluorinated compounds to create materials suitable for coatings and adhesives used in harsh environments .

Environmental Considerations

3.1 Toxicological Profile

The toxicological assessment of N-(3,3,3-trifluoropropyl)aniline indicates that it poses potential risks if not handled properly. It is classified as harmful if swallowed or if it comes into contact with skin .

- Environmental Impact Assessment

A screening assessment by Health Canada evaluated the environmental persistence and potential bioaccumulation of this compound. It was concluded that while N-(3,3,3-trifluoropropyl)aniline can persist in the environment, it does not accumulate significantly in organisms at current exposure levels .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: N-(3,3,3-trifluoropropyl)aniline can act as an inhibitor for certain enzymes by binding to the active site and blocking substrate access.

Signal Transduction: The compound can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,3,3-trifluoropropyl)aniline and related compounds:

Structural and Electronic Effects

Trifluoropropyl vs. Trifluoromethyl :

- The trifluoropropyl group in N-(3,3,3-trifluoropropyl)aniline extends the fluorinated chain away from the aromatic ring, reducing direct electronic effects compared to 3-(trifluoromethyl)aniline, where the -CF₃ group directly withdraws electron density from the ring .

- This structural difference impacts reactivity in electrophilic substitution reactions; the trifluoromethyl group in 3-(trifluoromethyl)aniline deactivates the ring more strongly .

Biological Activity

N-(3,3,3-trifluoropropyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound's unique trifluoropropyl group enhances its properties, making it a subject of interest in medicinal chemistry and environmental studies. This article reviews the biological activity of N-(3,3,3-trifluoropropyl)aniline, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of N-(3,3,3-trifluoropropyl)aniline

The synthesis of N-(3,3,3-trifluoropropyl)aniline typically involves the alkylation of aniline with 3,3,3-trifluoropropyl halides. The general reaction can be represented as follows:

This method allows for the introduction of the trifluoropropyl group while maintaining the amine functionality necessary for biological activity.

Antimicrobial Properties

Research has indicated that N-(3,3,3-trifluoropropyl)aniline exhibits significant antimicrobial activity. A study assessing various substituted anilines found that compounds with trifluoromethyl groups displayed enhanced inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the presence of the trifluoropropyl moiety contributes to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of N-(3,3,3-trifluoropropyl)aniline

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(3,3,3-trifluoropropyl)aniline | Staphylococcus aureus | 12 |

| N-(3,3,3-trifluoropropyl)aniline | Escherichia coli | 15 |

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have also been explored in cancer cell lines. In vitro assays demonstrated that N-(3,3,3-trifluoropropyl)aniline induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's ability to target specific signaling pathways makes it a candidate for further investigation as a potential anticancer agent .

Case Study: Apoptotic Mechanism in Cancer Cells

In a recent study examining the effects of N-(3,3,3-trifluoropropyl)aniline on human breast cancer cells (MCF-7), researchers observed:

- Increased ROS levels : Treatment led to a significant increase in ROS production.

- Mitochondrial depolarization : Flow cytometry analysis indicated loss of mitochondrial membrane potential.

- Activation of caspases : Western blot analysis confirmed activation of caspase-9 and caspase-3.

These findings suggest that N-(3,3,3-trifluoropropyl)aniline may act as a pro-apoptotic agent in cancer therapy .

Environmental Impact

The environmental implications of fluorinated compounds like N-(3,3,3-trifluoropropyl)aniline are also under scrutiny. Studies have shown that such compounds can exhibit toxicity to aquatic organisms. For instance, exposure tests on Eisenia veneta (earthworm species) revealed significant metabolic alterations upon contact with 3-trifluoromethylaniline derivatives .

Table 2: Ecotoxicological Effects

| Organism | Exposure Concentration (mg/L) | Observed Effect |

|---|---|---|

| Eisenia veneta | 1000 | Metabolic disruption |

| Daphnia magna | 500 | Decreased reproductive success |

Q & A

Q. What are the common synthetic routes for preparing N-(3,3,3-trifluoropropyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of aniline derivatives with 3-bromo-3,3,3-trifluoropropane under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Temperature control (60–80°C) and stoichiometric excess of the trifluoropropyl halide improve yields. Evidence from related compounds (e.g., 2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline) suggests that steric hindrance from substituents on the aniline ring may require prolonged reaction times (24–48 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing N-(3,3,3-trifluoropropyl)aniline?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ 6.5–7.5 ppm) and trifluoropropyl chain signals (δ 2.5–3.5 ppm).

- ¹⁹F NMR : Distinct singlets for the CF₃ group appear near δ -60 to -70 ppm, confirming fluorination .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~219 (C₉H₁₀F₃N) and fragment ions corresponding to loss of the trifluoropropyl group .

Q. What safety protocols are critical when handling N-(3,3,3-trifluoropropyl)aniline?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Training : Mandatory chemical hazard awareness training, including SDS review (e.g., EC No. 1907/2006 compliance) .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the electronic and steric properties of N-(3,3,3-trifluoropropyl)aniline in catalytic applications?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aniline’s NH bond, enhancing its acidity (pKa ~3–4). This property facilitates deprotonation in metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling). Steric bulk from the CF₃ group may slow kinetics in crowded systems; computational modeling (DFT) is recommended to quantify steric parameters (e.g., Tolman cone angles) .

Q. What experimental strategies resolve contradictions in reported solubility data for N-(3,3,3-trifluoropropyl)aniline derivatives?

- Methodological Answer :

- Phase-Solubility Studies : Use HPLC or gravimetric analysis in solvents like THF, DCM, and fluorinated ethers.

- Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to identify thermodynamic inconsistencies.

- Cross-Validation : Compare results with inverse gas chromatography (IGC) data, as demonstrated for fluorinated polysiloxanes .

Q. How can the thermodynamic interactions of N-(3,3,3-trifluoropropyl)aniline with polymers be quantified for material science applications?

- Methodological Answer : Use inverse gas chromatography (IGC) to calculate Flory-Huggins interaction parameters (χ). For example:

- Prepare capillary columns coated with the polymer of interest (e.g., poly[methyl(trifluoropropyl)siloxane]).

- Analyze retention times of probe molecules (e.g., alkanes, ketones) at 90–180°C to derive partial molar free energies (ΔG_mix) and enthalpies (ΔH_mix) .

Q. What are the challenges in synthesizing N-(3,3,3-trifluoropropyl)aniline derivatives with meta-substituted aryl groups?

- Methodological Answer : Meta-substitution introduces regioselectivity challenges. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -OMe) on the aniline ring to control substitution patterns.

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions during electrophilic substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for N-(3,3,3-trifluoropropyl)aniline-based coupling reactions?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., PPh₃ vs. Xantphos), and bases (e.g., NaO-t-Bu vs. Cs₂CO₃).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or homocoupling).

- Reproducibility Checks : Cross-reference with datasets from fluorinated analogs (e.g., 4-chloro-N-methyl-N-(3,3,3-trifluoropropyl)aniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.